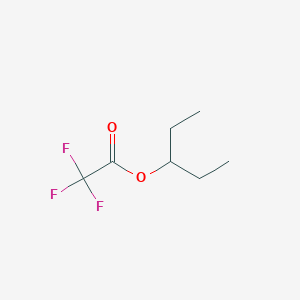

1-Ethylpropyl trifluoroacetate

描述

Structure

3D Structure

属性

CAS 编号 |

7556-81-2 |

|---|---|

分子式 |

C7H11F3O2 |

分子量 |

184.16 g/mol |

IUPAC 名称 |

pentan-3-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C7H11F3O2/c1-3-5(4-2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |

InChI 键 |

BXWSQZLYNDJRNR-UHFFFAOYSA-N |

SMILES |

CCC(CC)OC(=O)C(F)(F)F |

规范 SMILES |

CCC(CC)OC(=O)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

3-Pentyl Trifluoroacetate: Synthesis, Reactivity, and Mechanistic Applications

Topic: 3-Pentyl Trifluoroacetate (CAS 23233-52-8) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Physical Organic Chemists

Executive Summary

3-Pentyl trifluoroacetate (CAS 23233-52-8) is a specialized fluorinated ester primarily utilized as a probe in physical organic chemistry to study solvolysis mechanisms, carbocation stability, and ion-pair dynamics. Unlike its primary alkyl counterparts, this secondary ester exhibits significant

Chemical Identity & Physical Properties[1]

Table 1: Chemical Specifications

| Parameter | Data |

| Chemical Name | 3-Pentyl trifluoroacetate |

| CAS Number | 23233-52-8 |

| IUPAC Name | Pentan-3-yl 2,2,2-trifluoroacetate |

| Molecular Formula | |

| Molecular Weight | 184.16 g/mol |

| Structure | |

| Appearance | Colorless, volatile liquid |

| Boiling Point (Est.) | 105–110 °C (at 760 mmHg) |

| Density (Est.) | 1.12 g/mL |

| Solubility | Soluble in ether, DCM, chloroform; hydrolyzes in water |

Note on Stability: Trifluoroacetate esters are highly susceptible to hydrolysis. All physical manipulations must be performed under anhydrous conditions to maintain integrity.

Synthesis Protocol: Trifluoroacetylation of 3-Pentanol

The most reliable synthesis route utilizes Trifluoroacetic Anhydride (TFAA), which drives the equilibrium forward by generating trifluoroacetic acid as a byproduct (or a salt if a base is used). This method avoids the harsh conditions of direct esterification with trifluoroacetic acid.

Reagents & Equipment

-

Precursor: 3-Pentanol (>99%, anhydrous).

-

Reagent: Trifluoroacetic Anhydride (TFAA) (1.1 equivalents).

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

-

Base (Optional): Pyridine or Triethylamine (to scavenge acid).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

. -

Solvation: Charge the flask with 3-Pentanol (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Add Pyridine (11 mmol) to the solution. Note: Pyridine is recommended to neutralize the

byproduct, preventing acid-catalyzed elimination of the secondary alcohol. -

Reaction: Dropwise add Trifluoroacetic Anhydride (11 mmol) over 15 minutes. The reaction is highly exothermic; maintain temperature < 5 °C.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or GC (disappearance of alcohol).

-

Workup:

-

Wash the organic layer with cold 1M HCl (to remove pyridine).

-

Wash with saturated

(to remove residual acid). -

Wash with brine, dry over

, and filter.

-

-

Purification: Concentrate via rotary evaporation (bath < 30 °C, as the product is volatile). Purify by vacuum distillation if high purity is required for kinetic studies.

Mechanistic Insight: Solvolysis & Rearrangement

The scientific value of 3-Pentyl trifluoroacetate lies in its solvolytic behavior. As a secondary substrate with a good leaving group (

The 2-Pentyl vs. 3-Pentyl Cation Equilibration

Upon ionization, 3-Pentyl trifluoroacetate forms the secondary 3-pentyl cation. However, this cation is prone to 1,2-hydride shifts, equilibrating with the 2-pentyl cation.

-

3-Pentyl Cation: Symmetrical.

-

2-Pentyl Cation: Chiral (if generated from a chiral precursor), but less stable than the 3-pentyl cation? Correction: In pentyl systems, the 2- and 3- positions are energetically similar, leading to rapid hydride shifts and product scrambling.

Visualization: Solvolysis Pathway

Figure 1: Solvolytic pathways for 3-Pentyl trifluoroacetate, illustrating the competition between direct substitution, rearrangement via hydride shifts, and elimination.

Kinetic Considerations

-

Leaving Group Ability: The trifluoroacetate group is approximately

times more reactive than an acetate group, allowing solvolysis to proceed at measurable rates even in non-nucleophilic solvents. -

Internal Return: A significant portion of the carbocation-anion pairs collapse back to the starting material (internal return) before product formation, which can be detected by isotopic scrambling (

label) if the oxygen atoms in the leaving group equilibrate.

Applications in Research

-

Solvolytic Standard: Used to calibrate the ionizing power (

) of solvent mixtures in physical organic chemistry. -

Protecting Group Chemistry: The trifluoroacetyl group serves as a labile protecting group for alcohols, stable to acidic conditions utilized in peptide synthesis but cleaved readily by mild basic hydrolysis (

). -

GC Derivatization: While less common than the anhydride itself, the ester is a reference standard for analyzing pentanol derivatives in gas chromatography, where trifluoroacetylation improves volatility and peak shape.

Safety & Handling

Hazard Identification:

-

Corrosivity: The precursor (TFAA) is corrosive.[1] The ester itself is an irritant.

-

Hydrolysis: Releases Trifluoroacetic Acid (TFA) upon contact with moisture. TFA is corrosive and toxic.

-

Flammability: Moderate fire hazard; keep away from open flames.

Storage Protocol:

-

Store in a tightly sealed vial with a PTFE-lined cap.

-

Keep at -20 °C to prevent slow hydrolysis or transesterification.

-

Store under an inert atmosphere (Argon) if possible.

References

-

Tidwell, T. T. (1990). Solvolysis of Trifluoroacetates. Accounts of Chemical Research, 23(9), 273-279. Link

-

Peterson, P. E., & Waller, F. J. (1972). Solvents of Low Nucleophilicity. Solvolysis of Alkyl Trifluoroacetates. Journal of the American Chemical Society, 94(3), 991-992. Link

- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill Series in Advanced Chemistry.

-

Santa Cruz Biotechnology. (n.d.). General chemical safety data for Trifluoroacetate esters. Link

Sources

Physical Organic Applications of 3-Pentyl Trifluoroacetate: A Mechanistic Probe for Solvolytic Pathways

The following technical guide details the physical organic chemistry applications of 3-pentyl trifluoroacetate, structured as a high-level whitepaper for research scientists.

Executive Summary

3-Pentyl trifluoroacetate (3-Pe-TFA) serves as a critical "borderline" probe in physical organic chemistry, utilized primarily to dissect the competition between acyl-oxygen fission (

Molecular Architecture & Reactivity Profile

Structural Properties

The 3-pentyl trifluoroacetate molecule consists of a symmetrical secondary alkyl group esterified with trifluoroacetic acid.

-

Leaving Group Ability: The trifluoroacetate anion (

) is a moderately good leaving group ( -

Steric Environment: The 3-pentyl group (

) provides moderate steric hindrance, discouraging direct -

Symmetry: Unlike 2-pentyl derivatives, the 3-pentyl cation is symmetrical. This simplifies product analysis by eliminating the formation of diastereomers during solvolysis, although hydride shifts to the 2-position can still occur.

The Ambident Electrophile Problem

In nucleophilic solvents (water, alcohols), 3-Pe-TFA presents two electrophilic sites:

-

The Carbonyl Carbon: Hard electrophile, susceptible to attack by hard nucleophiles (leading to

hydrolysis). -

The Alkyl Carbon: Soft electrophile, susceptible to ionization or direct displacement (leading to

solvolysis).

Mechanistic Pathways: Alkyl vs. Acyl Fission

The utility of 3-Pe-TFA lies in its ability to map the transition between these two mechanisms.

Pathway Bifurcation Logic

-

Mechanism A (

): In solvents of high nucleophilicity and low ionizing power (e.g., aqueous acetone), water attacks the carbonyl. The C-O bond of the alcohol moiety remains intact. -

Mechanism B (

): In solvents of high ionizing power and low nucleophilicity (e.g., HFIP, TFA), the C-O bond breaks to form a 3-pentyl carbocation and a trifluoroacetate anion.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical role of solvent properties in dictating the mechanism.

Caption: Bifurcation of solvolytic pathways for 3-pentyl trifluoroacetate controlled by solvent parameters.

Kinetic Profiling & Solvent Effects[1]

Experimental Strategy

To determine the mechanism in a given solvent, researchers measure the rate of acid production (TFA release) and analyze the activation parameters (

-

Entropy of Activation (

):-

: Highly negative (

-

: Near zero or slightly positive (

-

: Highly negative (

Representative Kinetic Data Comparison

The table below illustrates how 3-Pe-TFA compares to standard probes, highlighting its borderline nature.

| Substrate | Mechanism in Water | Mechanism in HFIP | Sensitivity to |

| Methyl TFA | Low ( | ||

| 3-Pentyl TFA | Mixed / | Variable (0.6 - 0.9) | |

| t-Butyl TFA | High ( | ||

| 2-Adamantyl OTs | Definition ( |

Note: HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol (High ionizing, low nucleophilicity).

Experimental Protocols

Synthesis of High-Purity 3-Pentyl Trifluoroacetate

Kinetic studies require ester free of acid impurities. The anhydride method is preferred over Fischer esterification to prevent equilibrium issues.

Reagents:

-

3-Pentanol (1.0 equiv, dried over MgSO4)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Pyridine (1.1 equiv, acid scavenger)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Addition: Dissolve 3-pentanol in dry DCM at 0°C. Add pyridine.

-

Reaction: Add TFAA dropwise via syringe pump over 30 minutes to control exotherm.

-

Workup: Stir for 2 hours at room temperature. Wash with cold 1M HCl (to remove pyridine), then sat. NaHCO3, then brine.

-

Purification: Dry organic layer over Na2SO4. Remove solvent via rotary evaporation. Distill the residue (bp

105-110°C) to obtain the pure ester. -

Validation:

NMR should show a singlet at

Conductometric Kinetic Measurement

This method tracks the generation of trifluoroacetic acid (strong electrolyte) during solvolysis.

Workflow:

-

Solvent Prep: Prepare solvent mixture (e.g., 70% Acetone/Water) and thermostatically equilibrate to 25.0°C ± 0.05°C.

-

Initiation: Inject neat 3-Pe-TFA to a final concentration of

M. -

Monitoring: Record conductance (

) at 30-second intervals. -

Calculation: Plot

vs. time. The slope equals-

Note: Non-linearity in the plot may indicate mixed mechanisms or autocatalysis by the generated TFA.

-

Advanced Application: Isotope Effect Analysis

To definitively distinguish between alkyl and acyl cleavage, Oxygen-18 (

The Experiment

Synthesize 3-Pe-TFA using carbonyl-

-

Scenario A (Acyl Fission): The

remains in the carboxylic acid product. The alcohol is unlabeled. -

Scenario B (Alkyl Fission): The

remains in the leaving group (TFA anion). The carbocation captures a solvent molecule (unlabeled).

Mechanistic Logic Diagram

Caption: Tracing the cleavage point using

References

-

Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link

-

Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry. Link

-

Streitwieser, A. (1962). Solvolytic Displacement Reactions. Chemical Reviews. Link

-

Peterson, P. E., & Waller, F. J. (1972). Solvents of Low Nucleophilicity. Solvolysis of Alkyl Trifluoroacetates. Journal of the American Chemical Society. Link

-

Tidwell, T. T. (1990). Steric Effects in Solvolysis. Journal of Physical Organic Chemistry. Link

A Tale of Two Leaving Groups: A Technical Guide to Trifluoroacetate vs. Tosylate in Solvolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis and drug development, the choice of a leaving group can dictate the success or failure of a reaction. This guide provides an in-depth analysis of two commonly encountered leaving groups: trifluoroacetate and tosylate, specifically within the context of solvolysis reactions. While both are derived from strong acids, their behavior as leaving groups reveals a fascinating dichotomy in reaction mechanisms. This paper will dissect the fundamental principles governing their leaving group ability, explore the divergent mechanistic pathways they favor, and provide practical guidance for their application in research and development.

The Essence of a Good Leaving Group in Solvolysis

Solvolysis, a cornerstone of physical organic chemistry, involves the reaction of a substrate with the solvent, which also acts as the nucleophile.[1] The reaction rate, particularly in the case of a unimolecular (SN1) mechanism, is critically dependent on the facility with which the leaving group departs. An ideal leaving group is a species that is stable on its own, capable of accommodating the electron pair from the broken bond.[2]

The stability of a potential leaving group is inversely related to its basicity. Consequently, the conjugate bases of strong acids are excellent leaving groups.[3] This principle is central to understanding the efficacy of both tosylate and trifluoroacetate. The rate-determining step in an SN1 solvolysis reaction is the formation of a carbocation intermediate, a process that is significantly influenced by the nature of the leaving group.[4]

The Archetypal Leaving Group: p-Toluenesulfonate (Tosylate)

The p-toluenesulfonate group (tosylate, TsO⁻) is widely regarded as an exemplary leaving group in nucleophilic substitution and elimination reactions.[5] Its effectiveness stems from the remarkable stability of the tosylate anion, the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8).[6]

Structural and Electronic Properties

The exceptional stability of the tosylate anion is a direct consequence of resonance delocalization. The negative charge is dispersed over the three oxygen atoms of the sulfonate group, as depicted below. This extensive charge delocalization significantly lowers the energy of the anion, making its formation more favorable.

Caption: SN1 solvolysis pathway for an alkyl tosylate.

The Ambivalent Leaving Group: Trifluoroacetate

Trifluoroacetic acid (TFA) is a strong carboxylic acid with a pKa of approximately 0.52. [7]Based on this acidity, the trifluoroacetate anion (TFA⁻) would be predicted to be a good leaving group. However, its behavior in "solvolysis" is more complex and highly dependent on the nature of the alkyl group.

A Divergence in Mechanism

Crucially, the solvolysis of primary and secondary alkyl trifluoroacetates does not typically proceed via an SN1 mechanism. Instead, these reactions are characterized by a bimolecular acyl-oxygen fission (BAc2) mechanism. In this pathway, the solvent (nucleophile) attacks the electrophilic carbonyl carbon of the trifluoroacetate group, rather than the alpha-carbon of the alkyl chain. This leads to the formation of a tetrahedral intermediate, followed by the departure of the alcohol.

In stark contrast, for tertiary alkyl trifluoroacetates, which can form stable carbocations, the reaction mechanism shifts towards a unimolecular (SN1) pathway, or a combination of SN1 and BAc2 mechanisms. In the SN1 pathway, the trifluoroacetate anion does indeed act as the leaving group.

Caption: Mechanistic pathways for alkyl trifluoroacetate solvolysis.

Head-to-Head Comparison: Trifluoroacetate vs. Tosylate

| Feature | Trifluoroacetate (TFA⁻) | Tosylate (TsO⁻) |

| Structure | CF₃COO⁻ | CH₃C₆H₄SO₃⁻ |

| Conjugate Acid | Trifluoroacetic Acid (TFA) | p-Toluenesulfonic Acid (TsOH) |

| pKa of Conjugate Acid | ~0.52 [7] | ~ -2.8 [6] |

| Anion Stability | Moderately stable, stabilized by the inductive effect of the CF₃ group. | Highly stable, stabilized by extensive resonance delocalization. [5] |

| Primary/Secondary Substrates | Predominantly BAc2 (attack at carbonyl). | SN2 (attack at α-carbon). |

| Tertiary Substrates | SN1 or mixed SN1/BAc2. | Predominantly SN1 (attack at α-carbon). |

| Leaving Group Ability (in SN1) | Good, but generally considered less effective than tosylate. | Excellent, one of the best leaving groups. |

Experimental Considerations for Studying Solvolysis Kinetics

The rate of a solvolysis reaction can be monitored by various techniques, with the choice depending on the specific reaction and available instrumentation.

General Protocol for Monitoring Solvolysis by Titration

This method is suitable when the solvolysis reaction produces an acidic byproduct.

-

Reaction Setup: Dissolve a known concentration of the alkyl tosylate or alkyl trifluoroacetate in the desired solvent (e.g., aqueous ethanol). Place the reaction mixture in a constant temperature bath to ensure thermal equilibrium. [8]2. Initiation: Initiate the reaction by adding the substrate to the pre-heated solvent.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a flask containing a known amount of a suitable quenching agent (e.g., a cold, non-reactive solvent).

-

Titration: Titrate the acidic byproduct in the quenched aliquot with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

-

Data Analysis: Plot the concentration of the acid produced versus time to determine the reaction rate.

Caption: Experimental workflow for kinetic analysis of solvolysis.

Spectroscopic Methods

For reactions involving a chromophore, UV-Vis spectroscopy can be a powerful tool for continuous monitoring. [6]NMR spectroscopy can also be employed to follow the disappearance of the starting material and the appearance of the product in real-time. [7]

Conclusion and Practical Implications

The choice between trifluoroacetate and tosylate as a potential leaving group in solvolysis is not straightforward and is critically dependent on the desired reaction pathway.

-

Tosylate is the quintessential leaving group for promoting classical SN1 and SN2 reactions due to the exceptional stability of its anion. When the objective is to generate a carbocation intermediate from a secondary or tertiary substrate, tosylate is the superior choice.

-

Trifluoroacetate exhibits a more complex behavior. For primary and secondary substrates, it directs the reaction towards nucleophilic acyl substitution (BAc2 mechanism), which may be a desired outcome in certain synthetic strategies. For tertiary substrates, it can function as a leaving group in an SN1 reaction, but its leaving group ability is generally considered to be inferior to that of tosylate due to the lower stability of the trifluoroacetate anion compared to the tosylate anion.

For drug development professionals, understanding these mechanistic nuances is paramount. The choice of leaving group can influence not only the primary reaction pathway but also the formation of byproducts, which can have significant implications for purification and overall yield. This guide underscores the importance of a deep mechanistic understanding in the rational design of synthetic routes.

References

-

Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. [Link]

-

Experiment 8 — Kinetics of SN1 Solvolysis. Columbia University. [Link]

-

Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. [Link]

-

p-Toluenesulfonic acid. Wikipedia. [Link]

-

Trifluoroacetic acid. Wikipedia. [Link]

-

Solvolysis Reactions. Study.com. [Link]

-

SN1 - Effect of Leaving Group. OpenOChem Learn. [Link]

-

Weaker bases are better leaving groups. (2022, July 20). Chemistry LibreTexts. [Link]

-

Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

-

Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]

Sources

- 1. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]

- 6. agilent.com [agilent.com]

- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. amherst.edu [amherst.edu]

Steric Shielding in Ester Hydrolysis: The 1-Ethylpropyl Paradigm

Executive Summary

In the architecture of small molecule therapeutics and agrochemicals, the 1-ethylpropyl group (pentan-3-yl) represents a critical "sweet spot" of steric hindrance. Unlike the methyl or ethyl groups, which offer minimal resistance to hydrolysis, or the tert-butyl group, which can render esters nearly inert, the 1-ethylpropyl moiety provides a tunable kinetic shield. This guide dissects the steric effects of the 1-ethylpropyl group on ester hydrolysis, providing a mechanistic rationale for its use in retarding metabolic cleavage and enhancing lipophilicity.

Part 1: Mechanistic Underpinnings

The Structural "Swallowtail" Effect

The 1-ethylpropyl group consists of a methine carbon attached to two ethyl groups (

In the context of ester hydrolysis (specifically the

The Kinetic Barrier

The 1-ethylpropyl group exerts its effect through steric hindrance of approach .

-

Ground State: The ester adopts a conformation to minimize syn-pentane interactions between the carbonyl oxygen and the ethyl wings.

-

Transition State: As the hybridization of the carbonyl carbon changes from

(planar) to

Pathway Visualization

The following diagram illustrates the

Caption: The 1-ethylpropyl group sterically destabilizes the crowded tetrahedral intermediate, retarding the rate-determining step.

Part 2: Quantitative Steric Analysis

The Taft Equation

The steric influence of substituents is quantified using the Taft Equation:

- is the hydrolysis rate of the substituted ester.[1]

- is the rate of the methyl ester (reference).

- is the steric substituent constant.[2]

- is the sensitivity factor (typically 1 for acid hydrolysis).

Comparative Steric Parameters

The 1-ethylpropyl group (

| Substituent (R) | Structure | Taft | Relative Hydrolysis Rate ( |

| Methyl | |||

| Ethyl | |||

| Isopropyl | |||

| 1-Ethylpropyl | |||

| tert-Butyl |

*Rates are approximate for alkaline hydrolysis at 25°C relative to methyl ester.

**

Part 3: Strategic Applications in Drug Design

Prodrug Stability

In prodrug design, the goal is often to mask a polar carboxylic acid or alcohol to improve membrane permeability. However, if the ester is hydrolyzed too quickly by plasma esterases (like hCE1), the drug may not reach the target tissue.

-

The Solution: Using a 1-ethylpropyl ester creates a "metabolic timer." The steric bulk slows down enzymatic access to the carbonyl, extending the half-life (

) of the prodrug in plasma. -

Lipophilicity: The group adds 5 carbons worth of hydrophobicity (

increase), facilitating passive diffusion across the intestinal epithelium.

Case Study: Oseltamivir (Analogy)

While Oseltamivir (Tamiflu) utilizes a pentan-3-yl (1-ethylpropyl) ether side chain for hydrophobic binding, the principle remains: the group is chosen for its specific bulk and lipophilicity profile that fits a hydrophobic pocket while resisting metabolic degradation compared to linear chains.

Part 4: Experimental Protocol

Kinetic Determination of Hydrolysis Rates

Measuring the hydrolysis rate of sterically hindered esters requires precise control, as the reaction is slow. The pH-stat Titration Method is the gold standard for self-validating kinetics.

Reagents & Equipment

-

Substrate: 1-Ethylpropyl ester derivative (approx. 0.01 M).

-

Solvent: 50% v/v Methanol/Water (to ensure solubility of the lipophilic ester).

-

Base: 0.05 M NaOH (standardized).

-

Instrument: Automated pH-stat titrator (e.g., Metrohm or Mettler Toledo) maintained at pH 10.0.

-

Temperature Control: Thermostated jacketed vessel at 25°C ± 0.1°C.

Step-by-Step Methodology

-

System Stabilization:

-

Fill the reaction vessel with 40 mL of the solvent mixture.

-

Equilibrate to 25°C under stirring (magnetic bar, 400 rpm).

-

Adjust pH to 10.0 using the titrator. Allow the baseline drift to stabilize (measures background

absorption).

-

-

Reaction Initiation:

-

Inject 1.0 mL of the ester stock solution (dissolved in MeOH) into the vessel.

-

The addition of the neutral ester should not change pH initially.

-

-

Data Acquisition:

-

As hydrolysis proceeds (

), protons are effectively generated (consumption of -

The pH-stat automatically adds 0.05 M NaOH to maintain pH 10.0.

-

Record: Volume of NaOH added (

) vs. Time (

-

-

Calculation:

-

Plot

vs. Time. -

The slope of the linear regression corresponds to

. -

For hindered esters, run the reaction for at least 4-6 hours or use the "Initial Rate Method" (slope of the first 5% of conversion) if

is difficult to reach due to extreme slowness.

-

Workflow Visualization

Caption: Automated pH-stat titration workflow for determining hydrolysis kinetics of hindered esters.

References

-

Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley. [Context: Definition of Es and steric parameters].

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

-

Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[3] Journal of Pharmaceutical Sciences.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[4] [Context: Mechanisms of prodrug hydrolysis].

-

Divakaran, R. (2014). Mechanisms of Ester Hydrolysis.[1][5][6][7][8][9] Science Discussions. (General mechanism verification).

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. nitt.edu [nitt.edu]

- 6. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note: Efficient Synthesis of 3-Pentyl Trifluoroacetate via Esterification with Trifluoroacetic Anhydride

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-pentyl trifluoroacetate through the esterification of 3-pentanol with trifluoroacetic anhydride. Trifluoroacetic anhydride is a powerful acylating agent, enabling a rapid and efficient reaction at room temperature. The protocol details the experimental procedure, including the use of pyridine as a catalyst and acid scavenger, purification by distillation, and characterization of the final product by spectroscopic methods. This guide is intended for researchers in synthetic chemistry, drug development, and materials science who require a reliable method for the preparation of trifluoroacetate esters.

Introduction

Trifluoroacetate esters are valuable intermediates in organic synthesis due to the unique properties conferred by the trifluoromethyl group. They find applications in the production of pharmaceuticals, agrochemicals, and advanced materials. The esterification of alcohols with trifluoroacetic anhydride (TFAA) is a highly effective method for their preparation. TFAA is a more reactive acylating agent than trifluoroacetic acid, allowing for faster reaction times and milder conditions.[1][2]

This application note focuses on the synthesis of 3-pentyl trifluoroacetate from 3-pentanol, a symmetrical secondary alcohol. The protocol employs pyridine as a catalyst, which also serves to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion. The procedure is designed to be straightforward and scalable for laboratory settings.

Reaction Mechanism and Rationale

The esterification of an alcohol with an acid anhydride is a nucleophilic acyl substitution reaction. In this specific case, the hydroxyl group of 3-pentanol acts as a nucleophile, attacking one of the carbonyl carbons of trifluoroacetic anhydride. The reaction is catalyzed by a base, such as pyridine.

The role of pyridine is twofold:

-

Nucleophilic Catalyst: Pyridine can react with trifluoroacetic anhydride to form a highly reactive N-trifluoroacetylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the anhydride itself.

-

Acid Scavenger: The reaction produces one equivalent of trifluoroacetic acid. Pyridine, being a base, neutralizes this acid, preventing it from protonating the alcohol and rendering it non-nucleophilic. This also prevents potential side reactions and drives the equilibrium towards the product.[3]

The overall reaction is as follows:

(CH₃CH₂)₂CHOH + (CF₃CO)₂O --(Pyridine)--> (CH₃CH₂)₂CHOCOCF₃ + CF₃COOH·Pyridine

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Pentanol | ≥99% | Sigma-Aldrich | 584-02-1 |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | 407-25-0 |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Short-path distillation apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

Reaction Setup and Execution

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-pentanol (8.82 g, 0.1 mol) and anhydrous pyridine (8.7 g, 0.11 mol).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add trifluoroacetic anhydride (23.1 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether.

-

Wash the organic layer sequentially with:

-

50 mL of water

-

2 x 50 mL of saturated sodium bicarbonate solution (to remove excess trifluoroacetic acid)

-

50 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by short-path distillation under atmospheric pressure to obtain 3-pentyl trifluoroacetate as a colorless liquid.

Characterization of 3-Pentyl Trifluoroacetate

The structure and purity of the synthesized 3-pentyl trifluoroacetate can be confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁F₃O₂ |

| Molecular Weight | 184.16 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | Estimated: 130-140 °C (Atmospheric Pressure) |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of 3-pentyl trifluoroacetate is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkyl) |

| ~1780 | C=O stretch (ester)[5] |

| ~1220 | C-O stretch (ester) |

| ~1150 | C-F stretch (trifluoromethyl)[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra should be consistent with the structure of 3-pentyl trifluoroacetate.

-

¹H NMR (CDCl₃):

-

Triplet at ~0.9 ppm (6H, -CH₂CH₃ )

-

Quintet at ~1.6 ppm (4H, -CH₂ CH₃)

-

Quintet at ~4.9 ppm (1H, -CH -)

-

-

¹³C NMR (CDCl₃):

-

~9 ppm (-CH₂CH₃ )

-

~26 ppm (-CH₂ CH₃)

-

~80 ppm (-CH -)

-

Quartet at ~115 ppm (C F₃)

-

Quartet at ~157 ppm (C =O)

-

Safety Precautions

-

Trifluoroacetic anhydride is extremely corrosive, toxic, and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction is exothermic. Ensure proper cooling during the addition of trifluoroacetic anhydride.

-

Dispose of all chemical waste according to institutional guidelines.

Discussion

This protocol provides a reliable and efficient method for the synthesis of 3-pentyl trifluoroacetate. The use of trifluoroacetic anhydride allows the reaction to proceed rapidly at room temperature, while the addition of pyridine effectively catalyzes the reaction and neutralizes the acidic byproduct. The work-up procedure is straightforward and the final product can be easily purified by distillation. The expected yield for this reaction is typically high, often exceeding 80-90%.

Conclusion

The described protocol for the esterification of 3-pentanol with trifluoroacetic anhydride is a robust and practical method for the laboratory-scale synthesis of 3-pentyl trifluoroacetate. The procedure is well-defined, utilizes readily available reagents, and provides the target compound in high purity and yield. This application note serves as a valuable resource for chemists requiring an efficient route to trifluoroacetate esters.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-pentyl trifluoroacetate.

References

-

Sarita, S. (2019). Esterification of Trifluoroacetic Acid with Phenyldiazo. International Journal in Physical and Applied Sciences, 6(2), 20-26. [Link]

-

Kent, D. R., et al. (2002). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide research and therapeutics, 9(1-2), 33-40. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520589, Acetic acid, trifluoro-, pentyl ester. Retrieved February 4, 2026 from [Link].

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin-Madison. Retrieved February 4, 2026, from [Link]

-

Nguyen, S. T., et al. (2023). Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. Polymers, 15(21), 4259. [Link]

-

Borisenko, V. E., et al. (2019). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Interaction between CH and OH Stretching Vibrations. The Journal of Physical Chemistry A, 123(14), 3224-3233. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Trifluoroacetic acid (CAS 76-05-1). Retrieved February 4, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

-

Pérez, C., et al. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Analytical biochemistry, 410(2), 244-50. [Link]

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved February 4, 2026, from [Link]

-

Clark, J. (2023). esterification - alcohols and carboxylic acids. In Chemguide. Retrieved February 4, 2026, from [Link]

-

Nanalysis. (2023). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved February 4, 2026, from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. In Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

Ippolito, J. A., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 359-66. [Link]

-

El-Gendy, B. E. M., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 6(3), 135-147. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved February 4, 2026, from [Link]

- Choudary, B. M., et al. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. U.S. Patent No. 6,420,596. Washington, DC: U.S.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanol, trifluoroacetate. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Sources

- 1. ijmr.net.in [ijmr.net.in]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetic acid, trifluoro-, pentyl ester | C7H11F3O2 | CID 520589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 1-ethylpropyl trifluoroacetate as a probe for solvent ionizing power

Application Note & Protocol

Utilizing 1-Ethylpropyl Trifluoroacetate as a Highly Sensitive Probe for Quantifying Solvent Ionizing Power

Abstract

The ionizing power of a solvent is a critical parameter that dictates the rates and mechanisms of many chemical reactions, particularly those involving charge separation in the transition state. This application note provides a comprehensive guide to using the solvolysis of this compound as a robust and sensitive method for quantifying solvent ionizing power. We present the theoretical underpinnings based on the Grunwald-Winstein equation, detailed protocols for the synthesis of the probe and the execution of kinetic studies, and a framework for data analysis. This guide is intended for researchers in physical organic chemistry, process development, and medicinal chemistry who require a quantitative measure of solvent effects to optimize reaction conditions and elucidate reaction mechanisms.

Introduction: The Critical Role of Solvent Ionizing Power

The solvent is not merely an inert medium for chemical reactions; it actively participates in the reaction pathway, often influencing reaction rates by orders of magnitude. For reactions that proceed through ionic intermediates or highly polarized transition states, the ability of the solvent to stabilize these charged species is paramount. This property, known as solvent ionizing power, is a measure of a solvent's capacity to promote charge separation and stabilize the resulting ions.[1]

A quantitative understanding of solvent ionizing power is essential for:

-

Predicting Reaction Rates: Estimating how a change in solvent will affect the kinetics of a reaction.

-

Mechanism Elucidation: Distinguishing between different reaction pathways (e.g., S_N1 vs. S_N2) based on their sensitivity to solvent effects.[2]

-

Process Optimization: Selecting the optimal solvent system to maximize reaction yield and minimize side products in industrial and pharmaceutical synthesis.

Several empirical scales of solvent ionizing power have been developed, most notably the Grunwald-Winstein Y scale, which is based on the solvolysis of tert-butyl chloride.[2][3] However, different substrates exhibit varying sensitivities to solvent effects, necessitating the use of specific probes for different reaction types. This note focuses on this compound, a secondary alkyl trifluoroacetate, which serves as an excellent probe for reactions proceeding through a carbocation-like transition state, characteristic of S_N1 mechanisms. Its trifluoroacetate leaving group is a poor nucleophile, minimizing complications from ion-pair return and ensuring that the solvolysis rate is a direct reflection of the solvent's ability to stabilize the developing carbocation.

Theoretical Foundation: The Grunwald-Winstein Relationship

The cornerstone of this method is the Grunwald-Winstein equation, a linear free-energy relationship that correlates the rate of solvolysis of a substrate with the ionizing power of the solvent.[2] For a substrate that reacts via a unimolecular pathway (S_N1), the equation is expressed as:

log(k/k₀) = mY

where:

-

k is the first-order rate constant for the solvolysis of the substrate in a given solvent.

-

k₀ is the first-order rate constant for the solvolysis of the substrate in a reference solvent (typically 80% ethanol/20% water).

-

m is the sensitivity parameter of the substrate to the solvent's ionizing power. By definition, m = 1 for the reference substrate (tert-butyl chloride).

-

Y is the solvent ionizing power parameter, defined by the solvolysis of the reference substrate.

When using a new probe like this compound, we can establish a new solvent ionizing power scale, designated here as Y_OTFA , which is specifically relevant to substrates with trifluoroacetate leaving groups.

Mechanism of Solvolysis

The solvolysis of this compound proceeds through an S_N1 mechanism. The rate-determining step is the ionization of the C-O bond to form a secondary carbocation intermediate and a trifluoroacetate anion. The solvent plays a crucial role in stabilizing the developing positive charge on the carbon and the negative charge on the leaving group through dipole-dipole interactions and, for protic solvents, hydrogen bonding.[4]

Sources

- 1. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 2. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 3. sec-Amyl acetate - Wikipedia [en.wikipedia.org]

- 4. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of secondary alkyl trifluoroacetates using trifluoroacetyl chloride

Application Note: Preparation of Secondary Alkyl Trifluoroacetates Using Trifluoroacetyl Chloride

Executive Summary

The trifluoroacetylation of secondary alcohols is a critical transformation in organic synthesis and analytical chemistry. Trifluoroacetyl chloride (TFAC) is a highly reactive acylating agent used to introduce the trifluoroacetyl (TFA) group. This moiety serves two primary purposes:

-

Protecting Group: The TFA group masks hydroxyl functionality. It is stable under acidic conditions but readily cleaved by mild basic hydrolysis (pH > 10), making it orthogonal to acid-labile groups like Boc or THP.

-

Analytical Derivatization: In Gas Chromatography (GC) and GC-MS, converting polar alcohols to trifluoroacetates significantly increases volatility and reduces peak tailing. The high electronegativity of the fluorine atoms also enhances sensitivity in Electron Capture Detection (ECD).

This guide provides a rigorous protocol for handling gaseous TFAC to acylate secondary alcohols, addressing specific challenges regarding steric hindrance, elimination side-reactions, and the hydrolytic instability of the resulting esters.

Chemical & Physical Properties

Table 1: Key Reagent Properties

| Property | Trifluoroacetyl Chloride (TFAC) | Secondary Alcohol (Generic) | Pyridine (Base) |

| CAS | 354-32-5 | Variable | 110-86-1 |

| State (RT) | Gas (Colorless) | Liquid/Solid | Liquid |

| Boiling Point | -27 °C | > 80 °C | 115 °C |

| Density | ~1.38 g/mL (liquid) | ~0.8 g/mL | 0.978 g/mL |

| Hazards | Corrosive, Toxic, Reacts violently with water | Flammable, Irritant | Flammable, Toxic |

Critical Handling Note: TFAC is a gas at room temperature.[1] It is typically shipped as a liquefied gas under pressure. Precise stoichiometry is difficult to achieve by weighing; protocols often rely on saturation or slow bubbling until reaction completion is observed via TLC/GC.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike primary alcohols, secondary alcohols possess increased steric hindrance, which can retard the attack on the carbonyl. However, the strong electron-withdrawing effect of the

Key Mechanistic Steps:

-

Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of TFAC.

-

Tetrahedral Intermediate: Formation of a short-lived intermediate.

-

Elimination: Chloride ion is expelled, reforming the carbonyl.

-

Deprotonation: The base (Pyridine) scavenges the proton to form Pyridinium Hydrochloride, driving the equilibrium forward and preventing acid-catalyzed elimination of the substrate.

Figure 1: Nucleophilic acyl substitution pathway for trifluoroacetylation.

Experimental Protocol

Method: Direct Gas Bubbling Technique Scale: 10 mmol (Representative)

Equipment Setup

Since TFAC is a gas, standard syringe addition is impossible without a specialized condenser. The most robust method involves controlled bubbling.

-

Reaction Vessel: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Gas Inlet: Glass dispersion tube (fritted) or a submerged cannula connected to the TFAC cylinder via acid-resistant tubing (PTFE).

-

Outlet: Connected to a drying tube (CaCl2) followed by a scrubber containing 10% NaOH solution to neutralize excess TFAC and HCl vapors.

-

Cooling: Ice/Salt bath (-10 °C to 0 °C).

Reagents

-

Secondary Alcohol (Substrate): 10 mmol

-

Dichloromethane (DCM): 20 mL (Anhydrous)

-

Pyridine: 12-15 mmol (1.2 - 1.5 equiv). Note: Excess base prevents acid-catalyzed elimination.

-

Trifluoroacetyl Chloride (TFAC): Excess (bubbled).

Step-by-Step Procedure

-

System Preparation: Flame-dry the glassware and flush with Nitrogen (

) or Argon. -

Solvation: Charge the RBF with the secondary alcohol (10 mmol), anhydrous DCM (20 mL), and Pyridine (15 mmol).

-

Cooling: Lower the RBF into an ice/salt bath and cool to 0 °C.

-

Addition of TFAC:

-

Open the TFAC cylinder valve slowly.

-

Bubble the gas through the solution at a slow, steady rate.

-

Monitor the reaction temperature; do not allow it to exceed 5 °C.

-

Continue bubbling for 10–15 minutes. A white precipitate (Pyridinium Hydrochloride) will form immediately.

-

-

Monitoring: Stop bubbling. Allow the reaction to stir at 0 °C for 30 minutes. Check reaction progress via TLC or GC.

-

Note: If starting material remains, resume bubbling for another 5 minutes.

-

-

Quenching: Once complete, purge the solution with

for 10 minutes to remove dissolved TFAC gas into the scrubber. -

Workup (Critical Step):

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Rapidly separate the organic layer.

-

Wash with cold 1M HCl (to remove excess pyridine).

-

Wash with saturated

(to remove residual acid). -

Wash with Brine.

-

Dry over anhydrous

.

-

-

Isolation: Filter and concentrate under reduced pressure (Rotary Evaporator).

Figure 2: Operational workflow for gas-phase addition of TFAC.

Critical Considerations & Troubleshooting

Table 2: Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Product instability on silica or during aqueous workup. | Avoid silica chromatography. Use neutral alumina or distill. Perform workup rapidly with cold buffers. |

| Alkene Formation | Elimination (E2) due to overheating or excess base strength. | Ensure T < 0 °C during addition. Add TFAC slower. Verify base is Pyridine (milder), not TEA/KOH. |

| No Reaction | TFAC gas escaping without dissolving. | Improve gas dispersion (fritted glass). Ensure system is sealed (except scrubber vent). |

| Fuming upon opening | Residual HCl/TFAC trapped in solvent. | Purge with Nitrogen for 15+ mins before quenching. |

Stability Warning: Secondary alkyl trifluoroacetates are significantly more labile (unstable) towards hydrolysis than their acetate counterparts due to the electron-withdrawing fluorines making the carbonyl highly susceptible to water attack.

-

Storage: Store in a desiccator at -20 °C.

-

Purification: Distillation is preferred over chromatography. If chromatography is necessary, deactivate silica with 1% Triethylamine to prevent acid-catalyzed hydrolysis on the column.

Safety & Compliance

-

Inhalation Hazard: TFAC hydrolyzes in moist air to form HCl gas and Trifluoroacetic Acid (TFA) .[1][6] Both are severely corrosive to respiratory tissues. All operations must occur in a functioning fume hood.

-

Pressure: Cylinders of TFAC are under pressure.[6][7][8] Use a proper regulator and check valves to prevent backflow of reaction solvent into the cylinder.

-

Scrubber: Never vent TFAC directly into the hood atmosphere. Use a caustic scrubber (NaOH).

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Oakwood Chemical. (n.d.). Safety Data Sheet: Trifluoroacetyl chloride. Retrieved from [Link] (Search CAS: 354-32-5).

-

Patsnap. (n.d.). Patents regarding preparation of trifluoroacetates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oakwoodchemical.com [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 7. TRIFLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. "A Process For Preparation Of Trifluoroacetyl Chloride" [quickcompany.in]

Application Note: High-Fidelity NMR Characterization of 1-Ethylpropyl Trifluoroacetate

This Application Note is designed for researchers in organic synthesis and medicinal chemistry requiring rigorous structural validation of fluorinated esters. It prioritizes practical, failure-proof methodologies over generic textbook descriptions.[1]

Abstract & Strategic Relevance

1-Ethylpropyl trifluoroacetate is a specialized fluorinated ester often utilized as a volatile derivative for gas chromatography (GC) analysis of alcohols or as a labile protecting group in multi-step synthesis.[1] Its characterization presents a unique challenge: the trifluoroacetyl (TFA) moiety is highly electron-withdrawing, inducing significant downfield shifts, while simultaneously rendering the ester bond hydrolytically unstable.[1]

This protocol details the acquisition of artifact-free 1H and 19F NMR spectra, providing a definitive assignment logic that distinguishes the intact ester from its common hydrolysis products (trifluoroacetic acid and 3-pentanol).

Chemical Structure & Spin System Analysis[1][2][3][4]

The molecule (Pentan-3-yl trifluoroacetate) possesses

Molecular Connectivity (Graphviz)

Figure 1: Connectivity map highlighting the electron-withdrawing cascade from the CF3 group to the methine proton.

Experimental Protocol

Sample Preparation (Critical Step)

The Enemy: Trace moisture.[1] TFA esters hydrolyze rapidly in wet solvents, producing free TFA and alcohol, which confuses spectral assignment.[1]

-

Solvent Selection: Use Chloroform-d (

) stored over activated 4Å molecular sieves.[1] Avoid DMSO- -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of

. High concentrations can lead to signal broadening if acid impurities are present.[1] -

Tube Prep: Use a pristine, oven-dried 5mm NMR tube.

-

Acid Scavenging (Optional): If the sample is acid-sensitive, filter through a small plug of basic alumina directly into the NMR tube immediately prior to acquisition.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | Standard 30° pulse for quantitative accuracy. |

| Relaxation Delay (D1) | ≥ 2.0 seconds | Ensure full relaxation of the methine proton.[1] |

| Scans (NS) | 16 (1H) / 32 (19F) | Sufficient S/N; 19F requires more due to wide sweep width.[1] |

| Spectral Width (SW) | 12 ppm (1H) / 200 ppm (19F) | Capture acidic protons (if hydrolysis occurs) and full Fluorine range.[1] |

| Temperature | 298 K (25°C) | Standard reference temperature.[1] |

Results & Discussion: Spectral Assignment

1H NMR Data (Anticipated)

The spectrum is defined by the symmetry of the ethyl groups and the strong deshielding of the methine proton.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| CH (Methine) | 4.90 – 5.05 | Quintet | 1H | ~6.0 | Diagnostic Peak. Deshielded by ~1.5 ppm relative to the alcohol precursor (3.45 ppm) due to the TFA ester. |

| CH | 1.60 – 1.75 | Multiplet | 4H | - | Complex splitting due to coupling with both methyls and the methine.[1] |

| CH | 0.90 – 0.98 | Triplet | 6H | ~7.4 | Classic terminal methyl triplet.[1] |

Interpretation Logic:

-

The "Shift" Check: The most critical validation is the position of the Methine (CH) proton.[1] In the precursor pentan-3-ol, this signal appears at 3.45 ppm .[1][2] Upon esterification with TFA, the anisotropic and inductive effects of the carbonyl and

groups shift this signal downfield to ~5.0 ppm .[1] -

Symmetry Check: The integration ratio must be 1:4:6 . Any deviation suggests impurities or lack of symmetry (e.g., if the ethyl groups were non-equivalent, which they are not in this achiral conformer).[1]

19F NMR Data

-

Shift: -74.5 to -76.0 ppm (Singlet).[1]

-

Validation: This peak confirms the presence of the trifluoroacetyl group.[1] A second peak at -76.5 ppm (often broader) indicates free Trifluoroacetic Acid (TFA), signaling sample decomposition.[1]

Troubleshooting & Validation Workflow

Use this flowchart to diagnose spectral anomalies.

Figure 2: Decision tree for validating ester integrity versus hydrolysis.

Common Pitfalls

-

The "Water" Phantom: If your

is wet, you may see a broad singlet moving between 1.5 and 5.0 ppm.[1] This is exchangeable H from water/acid/alcohol.[1] -

Acid Catalysis: Trace acid accelerates hydrolysis.[1] If the spectrum degrades over time (e.g., during an overnight run), the compound is unstable in the acidic medium.[1] Remedy: Add solid

to the NMR tube to neutralize trace acid.

References

-

Precursor Data (Pentan-3-ol)

-

TFA Ester Shift Trends

-

Analogous Compound (Ethyl Trifluoroacetate)

-

Impurity Reference

Sources

Application Note: Real-Time Kinetic Analysis of Trifluoroacetate Solvolysis via Conductometry

Foundational Principles: Why Conductometry is Ideal for Trifluoroacetate Solvolysis

The study of reaction kinetics provides invaluable insight into reaction mechanisms, stability, and the influence of environmental factors on chemical transformations. Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process in organic chemistry. Trifluoroacetate esters (R-OCOCF₃) are particularly interesting substrates due to the unique properties of the trifluoroacetate anion (CF₃COO⁻).

The Chemistry of Trifluoroacetate Solvolysis

The solvolysis of a trifluoroacetate ester in a protic solvent (SOH), such as water or an alcohol, results in the cleavage of the ester bond. The reaction proceeds as follows:

R-OCOCF₃ + SOH → R-OS + CF₃COOH

The trifluoromethyl group (CF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect significantly weakens the oxygen-hydrogen bond in the resulting trifluoroacetic acid (TFA) and stabilizes its conjugate base, the trifluoroacetate anion.[1][2] Consequently, TFA is a strong acid (pKa ≈ 0.5) that almost completely dissociates in polar solvents.[2]

CF₃COOH + SOH ⇌ CF₃COO⁻ + SOH₂⁺

This production of mobile, charged ions is the key to the analytical method. The reaction transforms a neutral ester molecule into highly conductive ionic products. The mechanism of solvolysis can vary depending on the structure of the alkyl group 'R'. For primary and secondary esters, a bimolecular acyl-oxygen fission (BAc2) mechanism is common, whereas tertiary esters like t-butyl trifluoroacetate may react via a unimolecular SN1-like pathway.[3][4] Regardless of the pathway, the net result is the formation of ions.

The Physics of Conductometry

Conductometry is an analytical technique that measures the electrical conductivity of a solution, which is its ability to conduct an electric current.[5][6] The conductivity (G) is directly proportional to the concentration and mobility of the ions present.[7][8] As the solvolysis reaction progresses, the concentration of the ionic products (CF₃COO⁻ and SOH₂⁺) increases, leading to a corresponding rise in the solution's conductivity.

The primary advantages of using conductometry for this application include:

-

High Sensitivity: The technique can detect very small changes in ion concentration, making it suitable for studying reactions at low substrate concentrations.[7]

-

Real-Time Monitoring: Conductivity can be measured continuously, providing a high-resolution kinetic profile of the entire reaction course without the need for sampling and quenching.[7]

-

Non-Invasive Nature: The measurement does not chemically alter or consume the reactants or products, ensuring the integrity of the kinetic data.

The change in conductivity over time is directly proportional to the rate of the reaction, allowing for the precise determination of kinetic parameters.

Experimental Workflow and Protocol

A successful kinetic experiment relies on meticulous preparation and control over experimental variables. This section details a self-validating protocol designed for accuracy and reproducibility.

Visualizing the Experimental Workflow

The entire process, from initial setup to final data analysis, can be visualized as a logical sequence of steps.

Caption: Experimental workflow from preparation to kinetic analysis.

Instrumentation and Reagents

-

Conductivity Meter: A high-precision meter with a compatible two- or four-electrode conductivity probe.

-

Thermostatted Reaction Vessel: A jacketed glass beaker connected to a circulating water bath is essential for maintaining a constant temperature (±0.1 °C), as conductivity is highly temperature-dependent.[9]

-

Magnetic Stirrer and Stir Bar: To ensure the reaction mixture remains homogeneous.[5]

-

Data Acquisition System: A computer or data logger capable of recording conductivity readings at regular time intervals (e.g., every 1-5 seconds).

-

Substrate: High-purity trifluoroacetate ester (e.g., ethyl trifluoroacetate, t-butyl trifluoroacetate).

-

Solvent: HPLC-grade or deionized water, or specified alcohol-water mixtures. The solvent must have low initial conductivity.

-

Calibration Standards: Certified potassium chloride (KCl) solutions of varying concentrations (e.g., 0.001 M, 0.01 M, 0.1 M).

Protocol: Step-by-Step Methodology

Part A: System Calibration (Trustworthiness Pillar) Causality: Calibration is a critical self-validating step. It ensures the conductivity probe provides accurate readings, making the subsequent kinetic data trustworthy. Using certified standards links your measurements to an established reference.

-

Prepare the thermostatted vessel with deionized water at the target experimental temperature (e.g., 25.0 °C).

-

Measure the conductivity of at least two standard KCl solutions.

-

Compare the readings to the certified values and apply a correction factor or generate a calibration curve if necessary. Thoroughly rinse the probe and vessel with the experimental solvent after calibration.

Part B: Kinetic Run

-

Solvent Equilibration: Add a precise volume (e.g., 50.0 mL) of the desired solvent to the clean, dry reaction vessel. Allow the solvent to equilibrate to the target temperature for at least 15 minutes with gentle stirring.

-

Baseline Measurement: Immerse the calibrated conductivity probe into the solvent. Begin data logging to record the stable baseline conductivity (G₀). This initial reading should be low and constant.

-

Reaction Initiation: Using a microliter syringe, inject a small, precise volume (e.g., 50 µL) of a concentrated stock solution of the trifluoroacetate ester into the stirring solvent. This moment is time zero (t=0). Causality: Using a small volume of a concentrated stock solution minimizes any temperature change or significant alteration of the solvent's bulk properties upon addition.

-

Data Logging: Continue to record the conductivity as a function of time. The readings will increase as the reaction proceeds and ionic products are formed.

-

Reaction Completion: The run is complete when the conductivity reading stabilizes and remains constant for an extended period (e.g., 10-15 minutes). This final, stable value represents the conductivity at infinite time (G∞). This typically corresponds to at least 5-7 half-lives of the reaction.

Data Analysis and Interpretation

The raw data from the experiment is a time series of conductivity measurements. Proper analysis transforms this data into a meaningful reaction rate constant.

**3.1 The Solvolysis Reaction Mechanism and Ion Formation

Caption: Ion formation during trifluoroacetate ester solvolysis.

Calculating the Pseudo-First-Order Rate Constant

For solvolysis, the solvent is present in vast excess, so its concentration remains effectively constant. Therefore, the reaction follows pseudo-first-order kinetics with respect to the trifluoroacetate ester.

The integrated rate law for a first-order reaction is: ln([A]t) = -kt + ln([A]₀)

Where:

-

[A]t is the concentration of the ester at time t.

-

[A]₀ is the initial concentration of the ester.

-

k is the pseudo-first-order rate constant.

We can express the ester concentration in terms of conductivity. The extent of reaction at any time t is proportional to the change in conductivity:

-

[A]₀ is proportional to (G∞ - G₀)

-

[A]t is proportional to (G∞ - Gt)

Substituting these into the integrated rate law gives the Guggenheim equation: ln(G∞ - Gt) = -kt + ln(G∞ - G₀)

A plot of ln(G∞ - Gt) versus time (t) will yield a straight line. The rate constant, k , is the negative of the slope of this line.

Sample Data Presentation

Quantitative results should be presented clearly. The table below shows hypothetical data for the solvolysis of ethyl trifluoroacetate in a 50:50 ethanol/water mixture.

| Temperature (°C) | [Ester]₀ (M) | G₀ (µS/cm) | G∞ (µS/cm) | Slope of ln(G∞-Gt) vs. t | k_obs (s⁻¹) | R² |

| 25.0 | 0.01 | 5.2 | 255.8 | -0.0025 | 0.0025 | 0.9998 |

| 35.0 | 0.01 | 6.1 | 301.4 | -0.0071 | 0.0071 | 0.9995 |

| 45.0 | 0.01 | 7.3 | 352.9 | -0.0192 | 0.0192 | 0.9997 |

This data can then be used to calculate activation parameters, such as the activation energy (Ea), using the Arrhenius equation.

Concluding Remarks and Advanced Applications

Conductometry provides a powerful, elegant, and cost-effective method for studying the kinetics of trifluoroacetate solvolysis. The direct correlation between ion formation and conductivity allows for high-quality, real-time data collection.

Applications in Drug Development:

-

Prodrug Activation: If a trifluoroacetate ester is used as a prodrug moiety, this method can be used to study its cleavage rate under physiological conditions, predicting the rate of active drug release.

-

Forced Degradation Studies: The technique is ideal for assessing the stability of drug candidates or formulations containing trifluoroacetate groups under various pH and temperature stresses.

By understanding and applying the principles and protocols outlined in this note, researchers can confidently generate reliable kinetic data to support mechanistic studies, drug discovery, and materials science research.

References

-

Title: Techniques for measuring reaction rates Source: Solubility of Things URL: [Link]

- Source: Google Patents (US6278015B1)

-

Title: Conductometric Titration & Conductivity Graphs – HSC Chemistry Source: Science Ready URL: [Link]

-

Title: (PDF) Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution Source: ResearchGate URL: [Link]

-

Title: Conductometric Titration: Principle, Procedure & Applications Source: Vedantu URL: [Link]

-

Title: Conductometric Titration Source: BYJU'S URL: [Link]

-

Title: Trifluoroacetic acid Source: Wikipedia URL: [Link]

-

Title: Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines Source: PubMed URL: [Link]

-

Title: Study of the Kinetics of an SN1 Reaction by Conductivity Measurement Source: ResearchGate URL: [Link]

-

Title: Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide Source: Canadian Science Publishing URL: [Link]

-

Title: A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore Source: ResearchGate URL: [Link]

-

Title: Conductometric titration of weak acid and strong base (weak acid vs strong base)/Conductometry Source: YouTube URL: [Link]

-

Title: Conductometry (Pharmaceutical analysis) Source: Slideshare URL: [Link]

-

Title: Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide Source: Canadian Science Publishing URL: [Link]

-

Title: Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects Source: MDPI URL: [Link]

-

Title: CHEM 355 EXPERIMENT 2 Conductimetric Titration Source: Coggle URL: [Link]

-

Title: Ester Hydrolysis: Trifluoroacetates Source: University of Louisville URL: [Link]

-

Title: Conductometric Titration & Titration Curves // HSC Chemistry Source: YouTube URL: [Link]

-

Title: What Makes A Good Leaving Group? Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Conductometric Titration: Principle, Procedure & Applications [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Conductometry (Pharmaceutical analysis) | PPTX [slideshare.net]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Trifluoroacetic Acid (TFA) from Ester Synthesis Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) from ester synthesis products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this essential post-synthesis purification step.

Introduction: The Challenge of Residual TFA

Trifluoroacetic acid (TFA) is a strong carboxylic acid frequently employed as a catalyst in esterification reactions and for the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[1] While highly effective, its complete removal from the final product is often necessary but challenging. Residual TFA can interfere with downstream applications by altering the product's physicochemical properties, affecting biological assays, and complicating analytical characterization, such as NMR spectroscopy.[2][3] This guide provides a comprehensive overview of various methods for TFA removal, detailing the underlying principles and offering practical, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual TFA from my ester product so critical?

Residual TFA can have several detrimental effects on your final product and subsequent experiments:

-

Alteration of Physicochemical Properties: As a strong acid, TFA can form salts with basic functionalities in your molecule, altering its solubility, stability, and chromatographic behavior.[4]

-

Biological Assay Interference: The presence of TFA can significantly impact biological assays by altering the pH of the medium, which can affect cell viability and enzyme kinetics. For in-vivo studies, TFA can exhibit toxicity.[3]

-

Analytical Complications: Residual TFA can complicate NMR spectral interpretation due to the presence of its characteristic signals. In mass spectrometry, it can lead to the formation of adducts, making mass determination less straightforward.[2]

-

Product Instability: The acidic nature of TFA can potentially catalyze the degradation of sensitive functional groups in your ester product over time.

Q2: I've tried removing TFA by rotary evaporation, but a significant amount remains. Why is this happening and what can I do?

While TFA has a relatively low boiling point (72.4 °C), its complete removal by simple rotary evaporation is often incomplete. This is due to a few key factors:

-

Azeotrope Formation: TFA can form azeotropes with common organic solvents, which are mixtures that boil at a constant temperature and have a constant composition. This makes it difficult to remove the TFA completely by simple distillation.

-

Salt Formation: If your ester product or any other component in the reaction mixture has a basic functional group (e.g., an amine), TFA will form a non-volatile salt with it.[5]

To improve TFA removal, consider the following strategies:

-

Co-evaporation (Azeotropic Removal): Adding a solvent that forms a low-boiling azeotrope with TFA can facilitate its removal. Toluene is a common choice for this purpose.[6][7] The process involves adding toluene to the crude product and then removing the solvent mixture under reduced pressure. This is typically repeated several times to ensure complete removal.[7]

-

Methanol Addition: Adding methanol before rotary evaporation can help remove TFA.[6][8] This is thought to occur through the in-situ formation of methyl trifluoroacetate, which is more volatile.

Q3: What are the most common and effective methods for removing TFA from my ester product?

The choice of method depends on the properties of your ester (e.g., solubility, stability) and the scale of your reaction. Here are some of the most effective techniques:

-

Aqueous Work-up with a Mild Base: This is a straightforward and often effective method. The crude product is dissolved in a water-immiscible organic solvent and washed with a dilute aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[9] The basic wash neutralizes the acidic TFA, forming a water-soluble salt that partitions into the aqueous phase.

-

Solid-Phase Scavengers: For products that are sensitive to aqueous conditions or are highly water-soluble, solid-phase scavengers can be an excellent alternative. These are typically polymer-bound bases (e.g., Amberlyst A21) that react with and sequester the TFA.[5] The scavenger resin can then be easily removed by filtration.[5]

-

Ion-Exchange Chromatography: This technique is particularly useful for purifying products that are themselves salts or are highly polar. Anion-exchange resins can be used to capture the trifluoroacetate anion, allowing the desired product to be eluted.[10][11]

-

Lyophilization (Freeze-Drying): For non-volatile products, particularly those that are water-soluble, lyophilization can be an effective final step to remove volatile impurities, including TFA. To enhance TFA removal during lyophilization, it's often beneficial to first perform a salt exchange by dissolving the product in a dilute solution of a stronger, more volatile acid like hydrochloric acid (HCl).[12][13] The HCl protonates the trifluoroacetate, making the resulting TFA more volatile and easier to remove.[13]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Residual TFA detected by ¹⁹F NMR after aqueous wash. | Incomplete neutralization or insufficient mixing during the wash. The ester may be forming an emulsion, trapping the TFA. | Increase the number of washes with saturated NaHCO₃ solution. Ensure vigorous stirring during the wash. If an emulsion forms, try adding brine to break it. |

| Product degradation during basic wash. | The ester is base-labile (e.g., susceptible to hydrolysis). | Use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide. Alternatively, consider non-aqueous methods like solid-phase scavengers or azeotropic removal. |

| Low product recovery after work-up. | The product has some water solubility and is being lost to the aqueous phase. The product may have formed a salt with the base and become more water-soluble. | Reduce the volume of the aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. If the product is acidic, careful pH adjustment of the aqueous layer followed by extraction may be necessary. |

| TFA still present after azeotropic removal with toluene. | Insufficient repetitions of the azeotropic distillation. | Repeat the process of adding toluene and evaporating under reduced pressure at least 3-4 times to ensure complete removal of TFA.[7] |

| Solid-phase scavenger is not effectively removing TFA. | Insufficient amount of scavenger resin used. Inadequate reaction time. | Use a larger excess of the scavenger resin. Increase the stirring time to ensure complete reaction with the TFA. |

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with Saturated Sodium Bicarbonate

This protocol is a standard and effective method for removing TFA from water-immiscible organic solutions.

-